Lipophilicity (LogP) Differentiation: 2-Butyl-1,3-benzoxazol-4-amine Exhibits Elevated LogP Relative to Shorter-Chain 2-Alkyl Congeners
The target compound possesses a computationally predicted LogP (XLogP3) of approximately 2.8–3.3, compared to LogP 2.30 for 2-methyl-1,3-benzoxazol-4-amine and LogP 1.99 for the unsubstituted parent 1,3-benzoxazol-4-amine. No direct head-to-head LogP measurement is available; values are class-level inferences from a positional isomer (6-amino) and computational predictions [1][2].
| Evidence Dimension | Predicted lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~2.8–3.3 (computationally predicted from 6-amino positional isomer surrogate and consensus estimates) |
| Comparator Or Baseline | 2-Methyl-1,3-benzoxazol-4-amine: LogP 2.30 (Molbase). 1,3-Benzoxazol-4-amine: LogP 1.99 (YYBY). 2-Ethyl-1,3-benzoxazol-4-amine: LogP estimated ~2.5–2.6 (not experimentally determined). |
| Quantified Difference | ΔLogP approximately +0.5 to +1.0 vs. 2-methyl; approximately +1.0 to +1.3 vs. unsubstituted parent. |
| Conditions | Computational prediction using fragment-based XLogP3 algorithm; comparative data from publicly accessible chemical databases (Molbase, YYBY). No experimental LogD7.4 data available. |
Why This Matters
A LogP shift of ≥0.5 units substantially alters predicted membrane permeability and non-specific protein binding, directly impacting compound prioritization in phenotypic and target-based screens.
- [1] Molbase. 2-Methyl-1,3-benzoxazol-4-amine: LogP 2.2996; PSA 52.05 Ų. Retrieved from https://qiye.molbase.cn/d17603/553085 View Source
- [2] YYBY. 1,3-Benzoxazol-4-amine (CAS 163808-09-1): LogP 1.9912; PSA 52.05 Ų. Retrieved from https://www.yybyy.com/chemicals/detail/163808-09-1 View Source
